molecular formula C8H11ClN2O B11905130 2-Chloro-6-propoxypyridin-4-amine CAS No. 1346809-36-6

2-Chloro-6-propoxypyridin-4-amine

Cat. No.: B11905130
CAS No.: 1346809-36-6
M. Wt: 186.64 g/mol
InChI Key: RQZGGKOQQVBXME-UHFFFAOYSA-N
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Description

2-Chloro-6-propoxypyridin-4-amine is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a propoxy group at the 6-position, and an amino group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-propoxypyridin-4-amine typically involves the substitution reactions of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with propyl alcohol under basic conditions to introduce the propoxy group. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the substitution reactions efficiently. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-propoxypyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-6-propoxypyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-propoxypyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chlorine and propoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-propoxypyridin-4-amine is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties. The propoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Properties

CAS No.

1346809-36-6

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-chloro-6-propoxypyridin-4-amine

InChI

InChI=1S/C8H11ClN2O/c1-2-3-12-8-5-6(10)4-7(9)11-8/h4-5H,2-3H2,1H3,(H2,10,11)

InChI Key

RQZGGKOQQVBXME-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=CC(=C1)N)Cl

Origin of Product

United States

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